3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile
Overview
Description
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound with the molecular formula C9H11N3O. It is characterized by the presence of a pyrazole ring substituted with three methyl groups and a nitrile group attached to a propanone moiety.
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), which is a known target in antileishmanial activity .
Mode of Action
It can be inferred from a related compound that it interacts with its target through a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Result of Action
A related compound displayed superior antipromastigote activity, which was more active than standard drugs .
Action Environment
The synthesis of related compounds has been reported to be influenced by various factors, including the presence of catalysts .
Preparation Methods
The synthesis of 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method .
Chemical Reactions Analysis
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanenitrile can be compared with other similar compounds, such as:
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanenitrile: This compound has a similar structure but with an additional carbon in the nitrile chain.
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentanenitrile: This compound has two additional carbons in the nitrile chain.
3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)hexanenitrile: This compound has three additional carbons in the nitrile chain. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNFWMCFDNESHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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